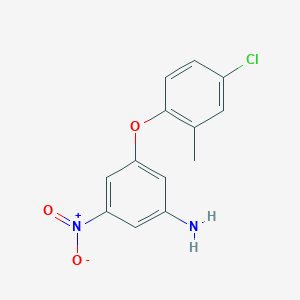
3-(4-Chloro-2-methylphenoxy)-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MCPA is a herbicide . It belongs to the group of synthetic auxins, also known as growth regulators .
Synthesis Analysis
Ionic liquids containing the MCPA anion and domiphen derived phenoxyethylammonium cation were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .
Molecular Structure Analysis
The optimized molecular geometry and the fundamental vibrational frequencies of 4-methyl-phenoxyacetic acid (4MPA), 4-acetyl-phenoxyacetic acid (4APA) and 4-tert-butyl-phenoxyacetic acid (4TBPA) have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .
Chemical Reactions Analysis
Ionic liquids were synthesized as an alternative to toxic solvents, and were used in chemical synthesis, extraction, catalysis, and electrochemical processes . The appropriate selection of cations and anions during the design of ILs determines their properties .
Physical And Chemical Properties Analysis
The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized . The molecule contains total polar surface area ≤ 140 A2, the compound has metabolic stability and transporter effects .
Wissenschaftliche Forschungsanwendungen
Building Blocks for Bioactive Natural Products
Phenol derivatives, such as 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline, have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .
Conducting Polymers
The compound can be used in the synthesis of conducting polymers. These polymers have a wide range of applications, including in the electronics industry .
Antioxidants
m-Aryloxy phenols, a class of compounds to which 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline belongs, have been found to have potential antioxidant activities . This makes them useful in various industries, including food preservation and cosmetics .
Ultraviolet Absorbers
These compounds can also serve as ultraviolet absorbers . This property is particularly useful in the production of sunscreens and other skincare products .
Flame Retardants
m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Anti-tumor and Anti-inflammatory Effects
Research has shown that m-aryloxy phenols have potential anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in the development of new drugs and therapies .
Herbicides
The compound has been used in the synthesis of herbicidal ionic liquids . These liquids exhibit high herbicidal activity against certain plants, making them useful in agriculture .
Synthesis of Complex Molecules
By condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt), the team synthesized N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide . This demonstrates the compound’s utility in the synthesis of complex molecules .
Wirkmechanismus
Target of Action
The primary target of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline, a derivative of phenoxyacetic acid, is the plant growth hormone auxin . This compound mimics the action of auxin, leading to rapid, uncontrolled growth in susceptible plants .
Mode of Action
3-(4-Chloro-2-methylphenoxy)-5-nitroaniline acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is crucial for plant growth and development . By mimicking auxin, it disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .
Pharmacokinetics
Similar compounds like mcpa are known to be absorbed through the leaves and translocated to the meristems of the plant
Result of Action
The result of the action of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline is rapid, uncontrolled growth in susceptible plants, leading to their eventual death . This is due to the compound’s mimicry of the plant growth hormone auxin .
Action Environment
The action, efficacy, and stability of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline can be influenced by various environmental factors. For instance, the compound’s herbicidal activity was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . .
Safety and Hazards
Zukünftige Richtungen
Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
Eigenschaften
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-4-9(14)2-3-13(8)19-12-6-10(15)5-11(7-12)16(17)18/h2-7H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEXWGYVPLBGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

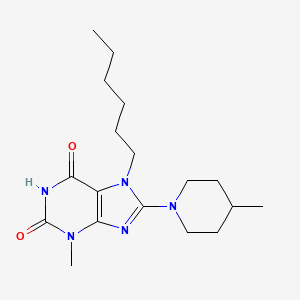
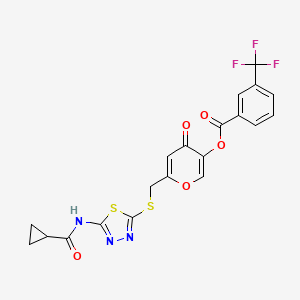
![4-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2904823.png)
![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)
![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)
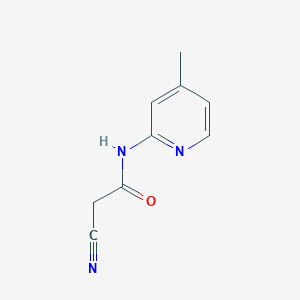
![8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2904830.png)
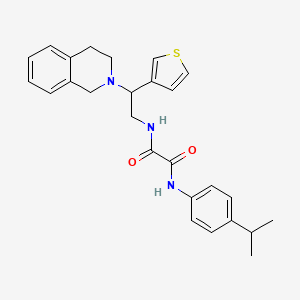
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)
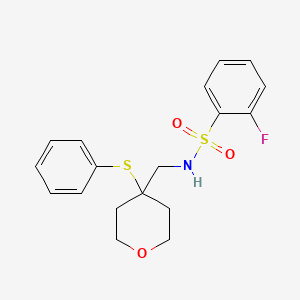
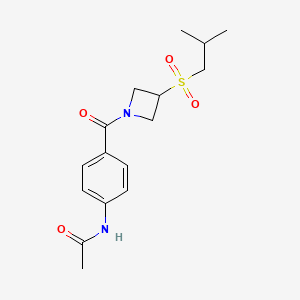
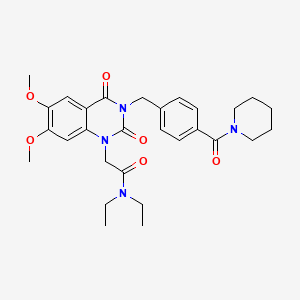
![N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2904838.png)